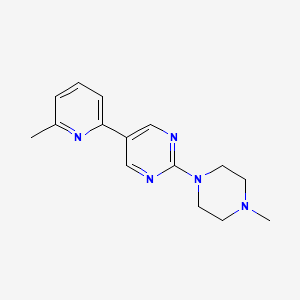![molecular formula C18H29N5O B12223733 1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2-methylpropan-1-one](/img/structure/B12223733.png)
1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2-methylpropan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylamino pyrimidine moiety, and a piperidine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2-methylpropan-1-one involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This step involves the cyclopropanation of an appropriate alkene using a reagent such as diiodomethane in the presence of a zinc-copper couple.
Synthesis of the Dimethylamino Pyrimidine Moiety: This can be achieved through the reaction of a suitable pyrimidine derivative with dimethylamine under controlled conditions.
Coupling with Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperidine in the presence of a base such as sodium hydride.
Final Assembly: The final step involves the coupling of the cyclopropyl group with the piperidine derivative to form the target compound. This can be achieved through a condensation reaction using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets within cells. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating signaling pathways and cellular processes. For example, it may inhibit protein kinases involved in cell proliferation and survival, leading to anti-cancer effects .
Comparison with Similar Compounds
1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also act as protein kinase inhibitors but differ in their structural features and selectivity.
Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides: These compounds are used as discoidin domain receptor inhibitors and have applications in treating idiopathic pulmonary fibrosis.
The uniqueness of this compound lies in its specific structural features and its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C18H29N5O |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-[4-[cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C18H29N5O/c1-13(2)18(24)22-9-7-15(8-10-22)23(14-5-6-14)17-11-16(21(3)4)19-12-20-17/h11-15H,5-10H2,1-4H3 |
InChI Key |
GYLADEQHHDOHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)N(C2CC2)C3=NC=NC(=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B12223652.png)


![N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12223662.png)
![3-(2-chlorophenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12223680.png)

![(2E)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B12223697.png)
![1-Cyclopropyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one](/img/structure/B12223699.png)

![4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12223715.png)
![(4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine](/img/structure/B12223720.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12223732.png)
![7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12223737.png)
![6-chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12223743.png)
